molecular formula C7H3BrClFO3 B13629648 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid

Cat. No.: B13629648
M. Wt: 269.45 g/mol
InChI Key: WMJVASIDVSGKJL-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid is an aromatic compound with the molecular formula C7H3BrClFO3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core, along with a hydroxyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a hydroxybenzoic acid derivative. For instance, starting with 2-fluoro-6-hydroxybenzoic acid, bromination and chlorination reactions can be carried out sequentially to introduce the bromine and chlorine atoms at the desired positions. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents, along with purification techniques such as recrystallization or chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance binding affinity to certain molecular targets, while the hydroxyl group can participate in hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-5-fluoro-6-hydroxybenzoic acid
  • 3-Bromo-5-fluoro-2-methoxybenzoic acid
  • 3-Bromo-5-chloro-2-fluorobenzoic acid

Uniqueness

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid is unique due to the specific arrangement of its substituents. The combination of bromine, chlorine, and fluorine atoms, along with a hydroxyl group, imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H3BrClFO3

Molecular Weight

269.45 g/mol

IUPAC Name

3-bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid

InChI

InChI=1S/C7H3BrClFO3/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,11H,(H,12,13)

InChI Key

WMJVASIDVSGKJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)O)O)Cl

Origin of Product

United States

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